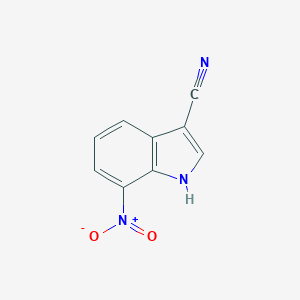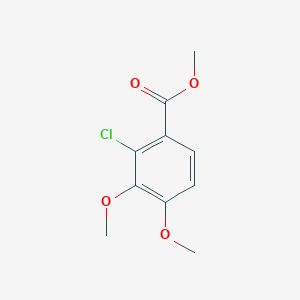
2,6-Dibromo-3-chloro-4-fluoroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,6-Dibromo-3-chloro-4-fluoroaniline involves several chemical reactions, starting typically from aniline derivatives. The traditional method for its synthesis is the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide produced from 4-aminobenzene sulfonamide and hydrobromic acid. An improved method involves neutralizing 4-aminobenzene sulfonic acid dissolved in water by caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt. Finally, 2,6-dibromoaniline is gained by de-sulfonic group under acid conditions (Geng Rui-xue, 2004).
Molecular Structure Analysis
The crystal and molecular structure of this compound has been determined to be monoclinic, featuring classical intra- and intermolecular hydrogen bonds of the N–H···Hal type alongside dispersive halogen···halogen interactions within the crystal structure. This intricate structure contributes to its unique chemical properties (R. Betz, 2015).
Applications De Recherche Scientifique
Analyse des propriétés spectroscopiques
Les spectres infrarouge à transformée de Fourier (FT-IR) et Raman à transformée de Fourier (FT-Raman) de la 2,6-dibromo-3-chloro-4-fluoroaniline en phase solide ont été enregistrés et analysés . Cette analyse fournit des informations précieuses sur les caractéristiques vibrationnelles de la molécule .
Étude de l'activité optique non linéaire
Des calculs de chimie quantique de la structure moléculaire optimisée, des énergies, de l'analyse optique non linéaire (NLO), des surfaces moléculaires et de l'analyse vibrationnelle de cette substance ont été effectués . Les énergies calculées de la plus haute orbitale moléculaire occupée (HOMO) et de la plus basse orbitale moléculaire inoccupée (LUMO) confirment également qu'un transfert de charge se produit au sein de la molécule .
Détermination de la structure moléculaire
La structure cristalline et moléculaire de la this compound a été déterminée . Les cristaux sont monocliniques, avec une série d'interactions halogène···halogène dispersives dans la structure cristalline .
Analyse des liaisons hydrogène
Des liaisons hydrogène classiques intra- et intermoléculaires de type N–H··· Hal sont observées à côté d'une série d'interactions halogène···halogène dispersives dans la structure cristalline . Cela fournit des informations sur les forces intermoléculaires en jeu au sein de la structure cristalline .
Investigation de la fréquence vibrationnelle
Les effets des substituants amino, bromo, chloro et fluoro sur les fréquences vibrationnelles ont été étudiés . Cela permet de comprendre l'impact de différents substituants sur les caractéristiques vibrationnelles de la molécule <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2
Mécanisme D'action
Target of Action
The primary target of 2,6-Dibromo-3-chloro-4-fluoroaniline, also known as 3-Chloro-2,6-Dibromo-4-fluoroaniline, is the prostaglandin D2 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammation.
Mode of Action
The compound interacts with the prostaglandin D2 receptor, potentially inhibiting its activity
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway , which is involved in the production of lipid compounds within cells. These compounds play key roles in inflammatory responses . By interacting with the prostaglandin D2 receptor, the compound can influence these responses.
Result of Action
The molecular and cellular effects of this compound’s action are related to its potential to inhibit the prostaglandin D2 receptor . This could result in a reduction of allergic reactions and inflammation.
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
2,6-dibromo-3-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)5(9)4(8)6(2)11/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBEZGEEPNKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371391 | |
| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175135-09-8 | |
| Record name | 2,6-Dibromo-3-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,6-Dibromo-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 2,6-Dibromo-3-chloro-4-fluoroaniline?
A1: this compound is an aniline derivative with the following substituents: two bromine atoms at the 2 and 6 positions, a chlorine atom at the 3 position, and a fluorine atom at the 4 position. Its molecular structure has been determined using X-ray crystallography. [] You can find the detailed crystallographic data in the research paper titled "Crystal and molecular structure of this compound". []
- Reference: [] A. D. Gutman, Crystal and molecular structure of this compound, Zh. Strukt. Khim 1984, 25, 172-174. (https://www.semanticscholar.org/paper/1a48ccea4e837ea89d374982a519c810f7b23637)
Q2: Have any computational studies been conducted on this compound?
A2: Yes, quantum chemical calculations have been employed to investigate the spectroscopic properties and nonlinear optical activity of this compound. [, ] These studies provide insights into the electronic structure and potential applications of this compound.
- References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)
Q3: What are the potential applications of this compound based on its computational studies?
A3: While the available research primarily focuses on structural characterization and theoretical calculations, the computational studies suggest that this compound might possess interesting nonlinear optical properties. [, ] Further research is needed to explore these properties and assess its potential for applications in areas like optoelectronics or photonics.
- References: [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/23dfeff72ed4eb600c74623934a3a8a09d7033a2) [] Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of this compound. (https://www.semanticscholar.org/paper/4fa374016bcb18dab8c10b662cb17876d96cfdf2)
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

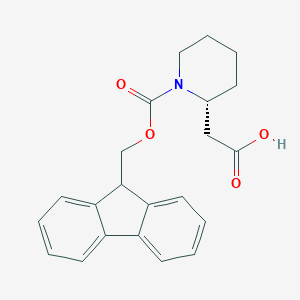
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
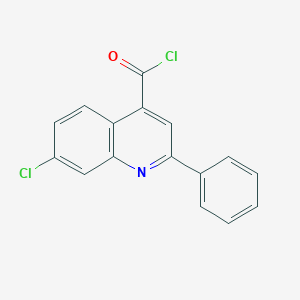
![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)
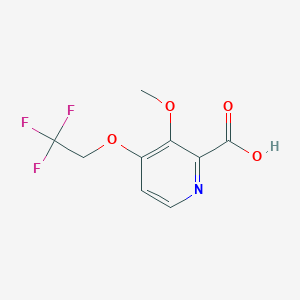
![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
